Hexa-2,4-dienal

Description

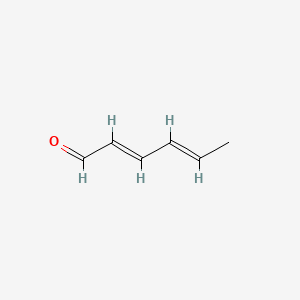

Structure

3D Structure

Properties

Key on ui mechanism of action |

...Mechanistic studies indicated that the forestomach carcinogenesis in rats and mice may be due to depletion of glutathione as a result of oxidative stress induced by /2,4-Hexadienal/. |

|---|---|

CAS No. |

80466-34-8 |

Molecular Formula |

C6H8O |

Molecular Weight |

96.13 g/mol |

IUPAC Name |

hexa-2,4-dienal |

InChI |

InChI=1S/C6H8O/c1-2-3-4-5-6-7/h2-6H,1H3 |

InChI Key |

BATOPAZDIZEVQF-UHFFFAOYSA-N |

Isomeric SMILES |

C/C=C\C=C\C=O |

Canonical SMILES |

CC=CC=CC=O |

boiling_point |

174 °C; 76 °C @ 30 mm Hg |

density |

0.898 @ 20 °C 0.896-0.902 (20°) |

Other CAS No. |

73506-81-7 80466-34-8 142-83-6 |

physical_description |

Yellow liquid; [MSDSonline] Yellow liquid; powerful but sweet-green aroma, in dilution pleasant citrusy green |

Pictograms |

Flammable; Acute Toxic; Irritant |

solubility |

In water, 8.1X10+3 mg/L @ 25 °C /Estimated/ Slightly soluble in water; miscible in oils soluble (in ethanol) |

Synonyms |

2,4-hexadienal 2,4-hexadienal, (E,E)-isomer 2,4-hexadienal, (E,Z)-isome |

vapor_pressure |

4.81 [mmHg] 4.8 mm Hg @ 25 °C /Estimated/ |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Production Strategies

Industrial Production Pathways and Process Optimization

Industrial synthesis of 2,4-Hexadienal (B92074) largely relies on the controlled condensation of readily available precursors, most notably acetaldehyde (B116499). These processes are optimized to maximize yield and purity while managing reaction conditions for economic viability.

Acetaldehyde Condensation Chemistry

The mechanism typically involves the base-catalyzed abstraction of an alpha-hydrogen from acetaldehyde, generating an enolate intermediate. This enolate then nucleophilically attacks the carbonyl carbon of another acetaldehyde molecule, forming a β-hydroxyaldehyde. Subsequent dehydration of this intermediate yields crotonaldehyde (B89634) google.comosti.gov. The process continues as acetaldehyde reacts with crotonaldehyde through a similar aldol (B89426) condensation and dehydration sequence to produce 2,4-Hexadienal google.comrsc.orgrsc.org.

While specific industrial process parameters such as exact temperatures, pressures, and catalysts can vary, research indicates that base catalysts are crucial for promoting these condensation reactions google.comnih.gov. For instance, studies on MgO-based catalysts highlight the role of basic sites in facilitating the deprotonation of acetaldehyde's alpha-carbon, which is a key initiation step rsc.orgmit.edu. Optimization efforts often focus on controlling reaction conditions to favor the desired cross-condensation pathways over competing self-condensation reactions that might lead to other products like 2,4,6-octatrienal or cyclized products such as benzene (B151609) rsc.orgrsc.org. Technical-grade 2,4-Hexadienal is often produced as a mixture of isomers, with the trans,trans isomer typically being the major component (around 80%), alongside cis,trans isomers (10-16%) nih.gov.

Table 1: Acetaldehyde Condensation Pathway to 2,4-Hexadienal

| Step | Reactants | Intermediate/Product | Reaction Type | Key Conditions/Catalyst Notes |

| 1 | Acetaldehyde + Acetaldehyde | β-hydroxybutanal | Aldol Condensation | Base catalyst, forms enolate |

| 2 | β-hydroxybutanal | Crotonaldehyde (2-butenal) | Dehydration | Heat |

| 3 | Acetaldehyde + Crotonaldehyde | β-hydroxy-2,4-hexadienal | Aldol Condensation | Base catalyst, cross-condensation |

| 4 | β-hydroxy-2,4-hexadienal | 2,4-Hexadienal | Dehydration | Heat |

Laboratory-Scale and Stereoselective Synthesis

Beyond industrial bulk production, laboratory-scale syntheses often aim for greater control over stereochemistry and the preparation of specific isomers or derivatives. Advanced synthetic strategies like the Wittig reaction and enantioselective approaches are employed for these purposes.

Applications of the Wittig Reaction for Dienal Preparation

The Wittig reaction is a powerful tool for the synthesis of alkenes and, by extension, conjugated dienes like 2,4-Hexadienal. This method involves the reaction of a phosphonium (B103445) ylide with an aldehyde or ketone to form an alkene and triphenylphosphine (B44618) oxide. For the synthesis of 2,4-Hexadienal, the Wittig reaction can be employed to construct the conjugated diene system with control over the double bond geometry ontosight.ai.

One common strategy involves reacting a suitable phosphonium ylide, such as one derived from a 4-carbon allylic halide, with acrolein (propenal). Alternatively, a phosphonium ylide derived from a 2-carbon halide could react with a 4-carbon α,β-unsaturated aldehyde. The choice of ylide and carbonyl compound, along with reaction conditions (e.g., base, solvent, temperature), can influence the stereoselectivity (E/Z ratio) of the newly formed double bonds ontosight.ai. For instance, stabilized Wittig reagents often favor the E-alkene, while unstabilized ylides can lead to mixtures or favor the Z-alkene depending on the specific substrate and conditions. Precise control over the Wittig reaction allows for the targeted synthesis of specific isomers of 2,4-Hexadienal or related dienals, which is crucial for applications requiring defined stereochemistry.

Table 2: Wittig Reaction for Dienal Synthesis (General Approach)

| Phosphonium Salt Precursor | Ylide Generation (Base) | Carbonyl Compound | Product Type | Stereochemical Outcome Notes |

| Allylic halide (4-carbon) | e.g., BuLi, NaH | Acrolein (Propenal) | Conjugated Dienal | Ylide stability influences E/Z ratio |

| Allylic halide (2-carbon) | e.g., t-BuOK | Crotonaldehyde | Conjugated Dienal | Ylide stability influences E/Z ratio |

Enantioselective Approaches for Chiral Cycloadduct Precursors

2,4-Hexadienal can serve as a valuable building block in asymmetric synthesis, particularly in cycloaddition reactions like the Diels-Alder reaction, to generate chiral cycloadducts. Enantioselective strategies are employed to control the stereochemistry of these cycloadducts, which are often precursors to complex chiral molecules.

In asymmetric Diels-Alder reactions, 2,4-Hexadienal can act as either the diene or the dienophile, depending on the reaction partner. When 2,4-Hexadienal functions as a dienophile, it reacts with a suitable diene. Conversely, when it acts as a diene, it reacts with a dienophile. To achieve enantioselectivity, chiral catalysts (e.g., Lewis acids coordinated with chiral ligands) or chiral auxiliaries attached to either the diene or dienophile are utilized smolecule.comnih.gov.

These chiral catalysts create a stereochemically defined environment during the transition state of the cycloaddition, favoring the formation of one enantiomer over the other. The resulting chiral cycloadducts, possessing defined stereocenters, are then valuable intermediates for the synthesis of pharmaceuticals, natural products, and other stereochemically complex organic compounds smolecule.comnih.gov. Research in this area focuses on developing highly efficient and selective catalytic systems to achieve high enantiomeric excess (ee) and diastereomeric ratios (dr) in the cycloadducts.

Table 3: Enantioselective Cycloaddition Precursors using 2,4-Hexadienal

| Role of 2,4-Hexadienal | Reaction Type | Dienophile/Diene Partner | Chiral Catalyst/Auxiliary | Typical Outcome |

| Dienophile | Diels-Alder | Electron-rich diene | Chiral Lewis Acid/Organocatalyst | Chiral cyclohexene (B86901) derivative |

| Diene | Diels-Alder | Electron-deficient dienophile | Chiral Lewis Acid/Organocatalyst | Chiral cyclohexene derivative |

Compound List:

2,4-Hexadienal

Acetaldehyde

Crotonaldehyde (2-butenal)

2,4,6-Octatrienal

Benzene

Sorbic acid

Polymethine dyes

Mitomycins

Antihypercholesterolemic agents

Sorbyl acetate (B1210297)

Comprehensive Chemical Reactivity and Mechanistic Investigations

Oxidation and Degradation Kinetics

Hydroxyl Radical-Initiated Processes

Hydroxyl Radical-Initiated Processes

Research indicates that the reaction of E,E-2,4-hexadienal with OH radicals involves addition to the double bonds, with the primary degradation route proposed to be addition at the C4/C5 position of the conjugated system researchgate.net. This initial addition can lead to a cascade of subsequent reactions, forming various oxygenated products.

Reactions with Halogenating Agents (e.g., Free Chlorine and Bromine)

2,4-Hexadienal (B92074) reacts with halogenating agents such as free chlorine (HOCl/OCl⁻) and potentially free bromine. Studies on the reaction with free chlorine revealed that 2,4-hexadienal exhibits lower second-order rate constants compared to α,β-unsaturated carbonyl compounds lacking a second double bond escholarship.orgnih.gov. This suggests a different reaction mechanism, possibly involving electrophilic addition to the conjugated double bonds. Spectral changes observed during the reaction with free chlorine indicate that the double bond furthest from the carbonyl group reacts first, leading to products with a single α,β-unsaturated carbonyl moiety nih.gov. The reaction with chlorine atoms (Cl) has also been investigated, with products like butanal, 2-chlorohexenal, and 2-hexenoic acid identified researchgate.net.

Photochemical Isomerization and Degradation Dynamics

2,4-Hexadienal undergoes photochemical reactions, including isomerization, when exposed to sunlight researchgate.netnih.gov. Specifically, E,E-2,4-hexadienal has been observed to rapidly isomerize to a ketene-type compound, likely E-hexa-1,3-dien-1-one researchgate.netnih.gov. This isomerization process is reversible, with the reactant being slightly favored researchgate.netnih.gov. While photolysis is an important degradation pathway, its reversible nature means that gas-phase reactions with radicals like OH and NO₃ are ultimately responsible for its atmospheric removal researchgate.netnih.gov.

Electrophilic and Nucleophilic Addition Reactions

The conjugated diene system and the aldehyde group in 2,4-hexadienal make it susceptible to both electrophilic and nucleophilic addition reactions.

Michael-Type Adduct Formation with Biological Nucleophiles

As an α,β-unsaturated carbonyl compound with extended conjugation, 2,4-hexadienal is a potent Michael acceptor. It readily reacts with biological nucleophiles, such as thiols (e.g., glutathione (B108866), cysteine) and amines, through Michael addition nih.govprolynxinc.comjst.go.jp. This reactivity is significant because it can lead to the formation of covalent adducts with biomolecules. For example, 2,4-hexadienal has been shown to form DNA adducts, deplete glutathione levels, and cause DNA strand breaks, contributing to its observed cytotoxicity and mutagenicity nih.gov. The reaction with glutathione, a key cellular antioxidant, is particularly notable, as it can lead to cellular oxidative stress nih.govjst.go.jp.

Schiff-Base Formation Chemistry

Schiff base formation, a fundamental reaction in organic chemistry, involves the condensation of a carbonyl compound (aldehyde or ketone) with a primary amine to yield an imine, commonly referred to as a Schiff base, with the elimination of a water molecule. As an aldehyde, 2,4-Hexadienal is expected to participate in this reaction. The presence of conjugated double bonds within the 2,4-Hexadienal molecule may influence the electronic distribution and reactivity of its carbonyl group compared to saturated aldehydes, potentially affecting reaction kinetics and equilibrium.

General Mechanism of Schiff Base Formation

The formation of Schiff bases from aldehydes and primary amines is a well-established process that typically proceeds through a two-step mechanism, often facilitated by acid catalysis eijppr.commasterorganicchemistry.comlumenlearning.com.

Carbinolamine Formation: The reaction initiates with the nucleophilic attack of the primary amine's nitrogen atom on the electrophilic carbonyl carbon of the aldehyde. This addition step is reversible and leads to the formation of a neutral tetrahedral intermediate known as a carbinolamine eijppr.commasterorganicchemistry.comlumenlearning.com.

Reactivity of 2,4-Hexadienal in Schiff Base Formation

While the general mechanism of Schiff base formation is well-documented for aldehydes, specific detailed research findings and experimental data tables focusing on the Schiff-base chemistry of 2,4-Hexadienal with various primary amines are not extensively available in the analyzed search results. Studies that do investigate the reactivity of 2,4-Hexadienal often focus on its behavior in other chemical transformations, such as its reactions with electrophiles like halogens escholarship.org, or its role in aldol (B89426) condensation and polymerization processes under acidic conditions acs.orgresearchgate.netresearchgate.net. Research on Schiff bases typically involves other carbonyl compounds, such as aromatic aldehydes or ketones, and their reactions with different amines eijppr.comresearchgate.netunsri.ac.idsamipubco.comrevistabionatura.comscienceopen.comresearchgate.net.

Due to the absence of specific experimental data and detailed research findings for the Schiff-base formation directly involving 2,4-Hexadienal and primary amines within the scope of the provided search results, a data table illustrating such reactions cannot be generated.

Compound List:

2,4-Hexadienal

Aldehydes

Primary amines

Ketones

Carbinolamine

Imine (Schiff base)

Water

Advanced Spectroscopic and Chromatographic Characterization in Research

Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies

Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like 2,4-Hexadienal (B92074). thermofisher.comyoutube.com The gas chromatograph separates components of a mixture based on their interaction with a stationary phase in a capillary column, while the mass spectrometer fragments and detects the eluted components, providing both identification and quantification. thermofisher.comyoutube.com The resulting data is three-dimensional, offering mass spectra for identity confirmation and a chromatogram for qualitative and quantitative analysis. youtube.com

Headspace solid-phase microextraction (HS-SPME) is a solvent-free sample preparation technique ideal for extracting volatile analytes like 2,4-Hexadienal from various matrices. chromatographyonline.commdpi.comd-nb.info The method involves exposing a fused-silica fiber coated with a polymeric stationary phase to the headspace (the gas phase above the sample) in a sealed vial. mdpi.comd-nb.info Volatile compounds partition from the sample into the headspace and are then adsorbed by the fiber coating. mdpi.com Subsequently, the fiber is transferred to the injector of a gas chromatograph, where the trapped analytes are thermally desorbed for analysis by GC-MS. mdpi.comnih.gov

The efficiency of the extraction depends on several factors, including the type of fiber coating, extraction temperature, and time. redalyc.org Common fibers, such as those coated with polydimethylsiloxane/divinylbenzene (PDMS/DVB), are effective for trapping a wide range of volatile compounds. nih.govredalyc.org Optimization of parameters is crucial for achieving high sensitivity and reproducibility. researchgate.net

| Parameter | Typical Condition/Value | Purpose |

|---|---|---|

| Fiber Coating | PDMS/DVB/Carboxen | Adsorbs volatile analytes from the headspace. nih.gov |

| Extraction Temperature | 40°C - 80°C | Facilitates the volatilization of the analyte from the sample matrix into the headspace. nih.govredalyc.org |

| Extraction Time | 30 - 60 minutes | Allows for equilibrium to be reached between the sample, headspace, and fiber. mdpi.com |

| Desorption Temperature | ~250°C | Ensures the complete transfer of adsorbed analytes from the SPME fiber to the GC column. nih.govredalyc.org |

For highly complex samples where co-elution is a problem in conventional one-dimensional GC, comprehensive two-dimensional gas chromatography (GC×GC) offers significantly enhanced separation power. researchgate.netnih.gov This technique utilizes two columns connected in series: a primary column for an initial separation, followed by a second, shorter column with a different stationary phase for a fast, subsequent separation. wikipedia.org A modulator is positioned between the two columns to trap, focus, and re-inject small, sequential fractions of the effluent from the first column into the second. wikipedia.org

This process generates a two-dimensional chromatogram, or retention plane, which greatly increases peak capacity and resolution, allowing for the separation of compounds that would otherwise overlap. wikipedia.orgresearchgate.net When coupled with a mass spectrometer (GC×GC-MS), it becomes a powerful tool for the detailed molecular-level characterization of complex mixtures, such as those found in food, environmental, and biological samples. nih.govresearchgate.netmdpi.com The increased sensitivity from the cryogenic modulation and improved separation make it suitable for metabolomic research and analyzing challenging matrices. mdpi.com

| Parameter | First Dimension (¹D) | Second Dimension (²D) |

|---|---|---|

| Typical Column Type | Non-polar (e.g., DB-5ms) | Polar (e.g., HP-INNOWax) google.com |

| Typical Length | 30 - 60 m google.com | 1 - 2 m |

| Separation Principle | Primarily by boiling point | Primarily by polarity |

| Analysis Time | Minutes | Seconds |

Vibrational Spectroscopy for Molecular Structure Elucidation

Vibrational spectroscopy involves the excitation of molecular vibrations by electromagnetic radiation and is used to identify functional groups and determine molecular structure. oxfordsciencetrove.comyoutube.com The vibrational frequencies of a molecule are characteristic of its chemical bonds and geometry, providing a unique "fingerprint". youtube.com

Fourier Transform Infrared (FTIR) spectroscopy is a technique that probes the vibrational properties of molecules by measuring the absorption of infrared radiation. nih.govresearchgate.net It is a powerful tool for identifying the functional groups present in a molecule. researchgate.net For 2,4-Hexadienal, FTIR spectra reveal characteristic absorption bands corresponding to its key structural features. The analysis of these spectra, often compared with data from model compounds and theoretical calculations, allows for a detailed interpretation of the molecule's vibrational modes. nih.gov A vibrational analysis of (E,E)-2,4-hexadienal has been performed, providing assignments for its infrared and Raman spectra. cdnsciencepub.com

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Structural Assignment |

|---|---|---|

| C-H Stretch (Aldehyde) | ~2740 | Vibration of the hydrogen atom bonded to the carbonyl carbon. |

| C=O Stretch (Aldehyde) | ~1685 | Stretching vibration of the carbonyl double bond. cdnsciencepub.com |

| C=C Stretch (Conjugated) | ~1640 | Stretching vibrations of the conjugated carbon-carbon double bonds. cdnsciencepub.com |

| C-H Bend (trans-alkene) | ~990 | Out-of-plane bending (wagging) of hydrogen atoms on the trans-configured double bonds. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Adduct Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed structure of molecules in solution. wordpress.com It relies on the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C, to provide information about the chemical environment, connectivity, and spatial arrangement of atoms. fiveable.me

One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide fundamental structural information. The ¹H NMR spectrum shows the chemical shifts, integration (relative number of protons), and splitting patterns (spin-spin coupling) for all the unique protons in the molecule, while the ¹³C NMR spectrum indicates the chemical environment of each carbon atom. wordpress.comvanderbilt.edu

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning signals and determining the connectivity between atoms, which is particularly important for characterizing adducts of 2,4-Hexadienal. huji.ac.ilpageplace.de

COSY (Correlation Spectroscopy) identifies protons that are spin-coupled to each other, typically on adjacent carbons. fiveable.me

HSQC (Heteronuclear Single Quantum Coherence) correlates protons with the carbon atoms to which they are directly attached. fiveable.meyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range couplings between protons and carbons (typically over 2-4 bonds), which is essential for piecing together the complete carbon skeleton and identifying how molecules are linked in an adduct. fiveable.me

| Position | Atom | Chemical Shift (δ, ppm) | Multiplicity (¹H NMR) |

|---|---|---|---|

| 1 | -CHO | ~9.54 | Doublet (d) |

| 2 | =CH- | ~6.10 | Doublet of doublets (dd) |

| 3 | =CH- | ~7.25 | Doublet of doublets of doublets (ddd) |

| 4 | =CH- | ~6.30 | Multiplet (m) |

| 5 | =CH- | ~6.15 | Multiplet (m) |

| 6 | -CH₃ | ~1.90 | Doublet (d) |

| 1 | C=O | ~193.8 | N/A |

| 2 | =CH | ~130.0 | N/A |

| 3 | =CH | ~152.7 | N/A |

| 4 | =CH | ~129.5 | N/A |

| 5 | =CH | ~145.0 | N/A |

| 6 | -CH₃ | ~18.7 | N/A |

Ultraviolet-Visible (UV-Vis) Spectrophotometry for Reaction Monitoring

Ultraviolet-Visible (UV-Vis) spectrophotometry is a valuable analytical technique for monitoring chemical reactions in real-time. This method is particularly well-suited for reactions involving chromophores, which are parts of a molecule that absorb light in the UV-Vis spectrum. The conjugated system of double bonds in 2,4-hexadienal acts as a chromophore, making it an ideal candidate for analysis by UV-Vis spectrophotometry. The absorbance of a solution is directly proportional to the concentration of the absorbing species, a relationship described by the Beer-Lambert law. This principle allows for the quantitative monitoring of the formation or consumption of a chromophoric substance like 2,4-hexadienal during a reaction. thermofisher.com

The conjugated diene and aldehyde functional groups in 2,4-hexadienal result in strong absorption in the ultraviolet region of the electromagnetic spectrum. nist.gov The progress of a reaction that either produces or consumes 2,4-hexadienal can be followed by measuring the change in absorbance at its wavelength of maximum absorption (λmax) over time. For instance, in an oxidation reaction where 2,4-hexadienal is a reactant, a decrease in its concentration would be observed as a decrease in absorbance at its λmax. Conversely, in a reaction where 2,4-hexadienal is a product, its formation can be monitored by the increase in absorbance.

A hypothetical kinetic study of the formation of 2,4-hexadienal could be conducted by initiating the reaction and recording the UV-Vis spectrum at regular intervals. The data obtained would allow for the determination of reaction rates and other kinetic parameters. The following table illustrates the type of data that would be collected in such an experiment.

| Time (minutes) | Absorbance at λmax | Concentration of 2,4-Hexadienal (M) |

|---|---|---|

| 0 | 0.050 | 1.0 x 10-5 |

| 5 | 0.250 | 5.0 x 10-5 |

| 10 | 0.400 | 8.0 x 10-5 |

| 15 | 0.500 | 1.0 x 10-4 |

| 20 | 0.560 | 1.12 x 10-4 |

| 25 | 0.600 | 1.20 x 10-4 |

| 30 | 0.625 | 1.25 x 10-4 |

Analytical Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) in Material Characterization

Analytical Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) is a powerful technique used for the chemical characterization of complex materials, including polymers. This method involves the thermal degradation of a material in an inert atmosphere, followed by the separation and identification of the resulting volatile fragments by gas chromatography and mass spectrometry. The pattern of the pyrolysis products, known as a pyrogram, is often unique to the original material and can be used for its identification and structural elucidation. d-nb.info

In the context of material characterization, 2,4-hexadienal can be a significant pyrolysis product, indicating the presence of specific structural units within a polymer. For example, the analysis of poly(vinyl alcohol) (PVA) by Py-GC/MS has shown that 2,4-hexadienal is one of the characteristic thermal degradation products. d-nb.info The formation of 2,4-hexadienal and other aldehydes from PVA is a result of dehydration of the polymer backbone, leading to the formation of polyene structures which then undergo chain scission. researchgate.net

The identification of 2,4-hexadienal among the pyrolysis products of a material provides valuable information about its chemical composition. A typical Py-GC/MS analysis of poly(vinyl alcohol) would yield a chromatogram with numerous peaks, each corresponding to a different pyrolysis product. The mass spectrum of the peak corresponding to 2,4-hexadienal would then be compared to a library of mass spectra for positive identification.

The following table lists some of the identified pyrolysis products from poly(vinyl alcohol) at 700°C, including 2,4-hexadienal. d-nb.info

| Retention Time (min) | Compound Identified |

|---|---|

| 6.88 | Acetaldehyde (B116499) |

| 7.65 | 2-Butenal (Crotonaldehyde) |

| 7.78 | Benzene (B151609) |

| 8.68 | Toluene |

| 10.28 | Styrene |

| 10.46 | 2,4-Hexadienal |

| 11.47 | Benzaldehyde |

| 15.68 | Naphthalene |

The presence and relative abundance of these compounds can be used to characterize different grades of poly(vinyl alcohol) or to study the effects of additives and modifications on the thermal stability of the polymer.

Computational Chemistry and Theoretical Investigations

Quantum Mechanical Studies

Quantum mechanical methods are fundamental for predicting molecular properties and reaction energetics. For 2,4-Hexadienal (B92074), these methods are applied to understand its electronic structure and potential energy surfaces.

Density Functional Theory (DFT) has been extensively utilized to explore reaction pathways involving 2,4-Hexadienal. These studies often focus on its degradation mechanisms, particularly in atmospheric environments, or its formation through condensation reactions. For instance, DFT calculations have been employed to investigate the reaction mechanism and kinetics of 2,4-Hexadienal with hydroxyl radicals, a primary atmospheric oxidant acs.orgresearchgate.net. These calculations help identify key intermediates, transition states, and product distributions, providing a detailed understanding of its atmospheric fate acs.orgresearchgate.net. DFT has also been used to analyze the formation pathways of 2,4-Hexadienal from acetaldehyde (B116499) condensation, detailing the aldol (B89426) condensation and subsequent dehydration steps rsc.orgrsc.org.

High-level ab initio methods, such as Complete Active Space Self-Consistent Field (CASSCF), are employed to investigate the electronic structure and excited states of 2,4-Hexadienal. These studies are critical for understanding its photochemical behavior. For example, CASSCF calculations, often coupled with resonance Raman spectroscopy, have been used to probe the initial nonadiabatic decay dynamics of E,E-2,4-Hexadienal in its light-absorbing S2(ππ*) state aip.orgnih.gov. These investigations aim to map out internal conversion pathways and identify excited state structures and curve-crossing points aip.orgnih.govaip.org. The CASSCF method, by defining specific active spaces, allows for a detailed examination of electron correlation effects crucial for accurately describing excited states and photochemical processes aip.orgaip.orggaussian.com.

Mechanistic Modeling of Chemical Reactions

Mechanistic modeling, often built upon DFT and other quantum chemical calculations, provides step-by-step insights into how chemical reactions involving 2,4-Hexadienal proceed. Studies have modeled the atmospheric degradation of 2,4-Hexadienal by hydroxyl radicals, detailing the addition and subsequent fragmentation or isomerization steps acs.orgresearchgate.net. Furthermore, the formation of 2,4-Hexadienal through the aldol condensation of acetaldehyde and its dimer, 2-butenal, has been mechanistically modeled, illustrating the cascade of reactions leading to this compound rsc.orgrsc.org.

Theoretical Studies of Atmospheric Chemical Processes

The role of 2,4-Hexadienal in atmospheric chemistry is a significant area of theoretical investigation. Studies have focused on its degradation by key atmospheric oxidants like hydroxyl (OH) and nitrate (B79036) (NO3) radicals nih.govacs.orgacs.orgebi.ac.uk. These theoretical studies predict reaction rates and atmospheric lifetimes, indicating that reactions with OH radicals are a primary removal mechanism, with estimated atmospheric half-lives on the order of hours nih.govacs.org. Photolysis is also considered an important degradation pathway, although its reversibility means radical reactions are ultimately responsible for its removal nih.govebi.ac.uknih.gov. Additionally, theoretical investigations have explored its potential role as a precursor to secondary organic aerosol (SOA) researchgate.net.

Structure-Reactivity Relationship Elucidation through Computational Approaches

Computational methods are instrumental in understanding how the molecular structure of 2,4-Hexadienal influences its reactivity. The conjugated π-electron system and the aldehyde functional group are key structural features that dictate its interactions with oxidants and its photochemical behavior cymitquimica.com. Studies have examined how structural variations or the presence of conjugated double bonds affect reaction rates compared to simpler unsaturated aldehydes escholarship.org. For example, the reactivity of 2,4-Hexadienal with hypochlorite (B82951) (OCl-) has been shown to differ from that of single-double bond unsaturated aldehydes, suggesting alternative reaction mechanisms due to its extended conjugation escholarship.org. Quantitative Structure-Activity Relationship (QSAR) models have also been developed, correlating molecular descriptors derived from computational analysis with the observed reactivity or toxicity of aldehydes, including 2,4-Hexadienal oup.com.

Compound List

2,4-Hexadienal

Acetaldehyde

2-Butenal

2,4,6-Octatrienal

Hydroxyl radical (OH)

Nitrate radical (NO3)

Hypochlorite (OCl-)

E-2-Hexenal

Z-3-Hexenal

E-hexa-1,3-dien-1-one

Ethylbenzene-OH adduct

5-Ethyl-6-oxo-2,4-hexadienal

Furan

Ethyl-glyoxal

Nitro-ethylbenzene

Tolualdehydes

Phthalide

2-Butenedial

4-Oxo-2-pentenal

3-Hexene-2,5-dione

Maleic anhydride (B1165640)

3H-Furan-2-one

5-Methyl-3H-furan-2-one

Thiophene

Cyclopropyl iodide

2-Thiopyridone

Thymidine

Thieno[3,4-b]pyrazine

CH3OCl

Vanadyl tetra-phenyl porphyrin (VOTPP)

Copper tetra-phenyl porphyrin (CuTPP)

Environmental Transformations and Atmospheric Chemistry

Environmental Fate and Degradation Pathways

The environmental fate of 2,4-Hexadienal (B92074) is primarily governed by its reactivity in the atmosphere. Its physical properties, such as a relatively high vapor pressure (4.8 mm Hg at 25 °C) and a moderate Henry's Law constant (9.78 × 10⁻⁶ atm·m³/mol), indicate that it exists predominantly in the gas phase in the atmosphere nih.govnih.govechemi.com.

Gas-Phase Reactions with Atmospheric Oxidants

In the troposphere, 2,4-Hexadienal is subject to degradation by major atmospheric oxidants, primarily hydroxyl (OH) radicals, ozone (O₃), and nitrate (B79036) (NO₃) radicals.

Reaction with Hydroxyl Radicals (OH) : The reaction with photochemically produced hydroxyl radicals is a principal degradation pathway for 2,4-Hexadienal. The estimated rate constant for this reaction is approximately 6.5 × 10⁻¹¹ cm³ molecule⁻¹ sec⁻¹ at 25 °C nih.govechemi.com. This leads to an estimated atmospheric half-life of about 5.9 hours, assuming a typical atmospheric OH radical concentration nih.govnih.govechemi.comindustrialchemicals.gov.au. Theoretical calculations suggest a similar rate constant for the E,E isomer researchgate.net.

Reaction with Ozone (O₃) : 2,4-Hexadienal also reacts with ozone. The estimated rate constant for this reaction is 8.4 × 10⁻¹⁶ cm³ molecule⁻¹ sec⁻¹ at 25 °C nih.govechemi.com. This reaction results in an atmospheric half-life of approximately 1.4 days, given typical ozone concentrations nih.govechemi.com. Reactions with ozone are considered important for dienals like 2,4-Hexadienal researchgate.net.

Photolysis : While photolysis has been identified as an atmospheric degradation pathway for E,E-2,4-Hexadienal, it is a reversible process that leads to isomerization, forming compounds like E-hexa-1,3-dien-1-one nih.govresearchgate.netrsc.org. Due to this reversibility, gas-phase reactions with OH and NO₃ radicals are ultimately responsible for the compound's removal from the atmosphere nih.govresearchgate.netrsc.org. Direct photolysis is considered less significant as 2,4-Hexadienal does not strongly absorb UV radiation above 290 nm nih.govechemi.com.

Table 1: Atmospheric Degradation Rate Constants and Half-lives of 2,4-Hexadienal

| Oxidant | Rate Constant (cm³ molecule⁻¹ sec⁻¹) | Atmospheric Half-life (approx.) | Reference(s) |

| Hydroxyl (OH) | 6.5 × 10⁻¹¹ | 5.9 hours | nih.govechemi.com |

| Ozone (O₃) | 8.4 × 10⁻¹⁶ | 1.4 days | nih.govechemi.com |

| Nitrate (NO₃) | Not specified | Not specified | nih.govrsc.org |

Heterogeneous Reactions on Sulfuric Acid Aerosols

2,4-Hexadienal can undergo heterogeneous reactions with sulfuric acid (H₂SO₄) aerosols, a process that can contribute to secondary organic aerosol (SOA) formation researchgate.nettandfonline.comnih.gov. Studies have shown that 2,4-Hexadienal exhibits irreversible reactive uptake onto liquid sulfuric acid researchgate.nettandfonline.comtandfonline.com. This uptake is facilitated by acidity and proceeds via mechanisms such as aldol (B89426) condensation researchgate.net. The uptake coefficient decreases as sulfuric acid concentration decreases researchgate.net. In concentrated sulfuric acid (>50%), 2,4-Hexadienal can undergo rapid color changes, indicating significant chemical transformation researchgate.net. While aldol condensation is considered important in the upper troposphere, its contribution to SOA formation in the lower troposphere may be limited researchgate.net. The presence of conjugated double bonds in 2,4-Hexadienal enhances its reactivity in acid-catalyzed reactions, leading to higher aerosol yields compared to saturated aldehydes due to increased stability of protonated intermediates nih.gov.

Biodegradation and Environmental Persistence Studies

Specific studies detailing the biodegradation pathways of 2,4-Hexadienal itself are limited in the reviewed literature. However, research on related compounds, such as diphenyl ether degradation, has identified 2,4-hexadienal phenyl ester as an intermediate, which is subsequently hydrolyzed to phenol (B47542) and muconic acid semialdehyde, suggesting that derivatives can be biodegraded asm.orgasm.org.

In terms of environmental persistence, 2,4-Hexadienal is not considered persistent in the atmosphere due to its relatively short half-lives (hours to days) when reacting with OH radicals and ozone nih.govnih.govechemi.comindustrialchemicals.gov.au. Its lack of hydrolyzable functional groups means hydrolysis is not a significant degradation pathway nih.govechemi.com.

Formation as a Secondary Organic Aerosol (SOA) Precursor

2,4-Hexadienal can act as a precursor for secondary organic aerosol (SOA) formation through gas-particle partitioning and subsequent chemical reactions within aerosol particles researchgate.nettandfonline.comnih.govpnas.org. Heterogeneous reactions on acidic aerosols, particularly via aldol condensation, can lead to the formation of low-volatility products and polymers, thereby increasing aerosol mass researchgate.netnih.gov. The conjugated system of 2,4-Hexadienal contributes to higher SOA yields compared to saturated aldehydes in these acid-catalyzed processes nih.gov.

However, the extent of SOA formation from 2,4-Hexadienal can vary. Some studies indicate that while aldol condensation is important in the upper troposphere, its contribution to SOA in the lower troposphere might be minor researchgate.net. Furthermore, experimental findings on aerosol growth from 2,4-Hexadienal uptake show variability, with some studies reporting no significant growth at certain concentrations, contrasting with others that observed growth under different conditions caltech.edumit.edu. These discrepancies highlight the complex interplay of concentration, particle acidity, and other environmental factors in SOA formation.

Environmental Distribution and Transport Processes

2,4-Hexadienal is expected to exist primarily as a vapor in the atmosphere due to its estimated vapor pressure of 4.8 mm Hg at 25 °C nih.govnih.govechemi.com. Its moderate Henry's Law constant suggests that volatilization from water and moist soil surfaces is a significant environmental fate process nih.govnih.govechemi.com. The compound's low estimated octanol-water partition coefficient (log Kow = 1.37) and Koc value (17) indicate a low potential for bioconcentration in aquatic organisms and high mobility in soil, respectively nih.govnih.govechemi.com. It is not expected to adsorb significantly to suspended solids or sediment in aquatic environments nih.govechemi.com.

Table 2: Environmental Partitioning Properties of 2,4-Hexadienal

| Property | Value | Notes | Reference(s) |

| Vapor Pressure | 4.8 mm Hg at 25 °C (estimated) | Indicates existence primarily as vapor in the atmosphere. | nih.govnih.govechemi.com |

| Henry's Law Constant | 9.78 × 10⁻⁶ atm·m³/mol at 25 °C | Suggests significant volatilization from water and moist soil. | nih.govnih.govechemi.com |

| Octanol-Water Partition Coefficient (log Kow) | 1.37 (estimated) | Indicates low potential for bioconcentration in aquatic organisms. | nih.govnih.govechemi.com |

| Soil Adsorption Coefficient (Koc) | 17 (estimated) | Indicates high mobility in soil. | nih.govnih.govechemi.com |

| Bioconcentration Factor (BCF) | 2 (estimated) | Suggests low potential for bioconcentration in aquatic organisms. | nih.govechemi.com |

| Water Solubility | 8.1 × 10³ mg/L at 25 °C (estimated) | Relatively low solubility. | nih.gov |

| Hydrolysis | Not expected | Lacks hydrolyzable functional groups. | nih.govechemi.com |

| Direct Photolysis | Not expected | Lacks absorption in the environmental UV spectrum (>290 nm). | nih.govechemi.com |

Naturally, 2,4-Hexadienal is found in various fruits and vegetables and can form during cooking due to the auto-oxidation of polyunsaturated fatty acids nih.govsmolecule.com. It can also be formed in the atmosphere from the breakdown of other chemicals smolecule.com. Its use as a flavoring agent and chemical intermediate means it can be released into the environment through various waste streams nih.gov.

Biodegradation and Environmental Persistence Studies

As noted, direct studies on the biodegradation of 2,4-Hexadienal are limited. However, its atmospheric degradation is rapid, with half-lives measured in hours due to OH radical reactions and days due to ozone reactions nih.govnih.govechemi.comindustrialchemicals.gov.au. This indicates that 2,4-Hexadienal is not persistent in the atmosphere.

Formation as a Secondary Organic Aerosol (SOA) Precursor

2,4-Hexadienal's unsaturated structure and aldehyde functionality make it reactive in atmospheric processes that lead to SOA formation. Its heterogeneous reactions with sulfuric acid aerosols, driven by acid-catalyzed aldol condensation, result in the formation of less volatile products that contribute to aerosol mass researchgate.netnih.gov. The presence of conjugated double bonds enhances its aerosol yield compared to saturated aldehydes nih.gov. Studies have reported SOA mass yields ranging from approximately 1.5% to over 13% depending on experimental conditions and the specific reaction pathways involved researchgate.net. The efficiency of SOA formation can be influenced by factors such as aerosol acidity, humidity, and the concentration of the carbonyl compound itself nih.govpnas.orgmit.edu.

Compound List

2,4-Hexadienal

E-hexa-1,3-dien-1-one

Hydroxyl radical (OH)

Ozone (O₃)

Nitrate radical (NO₃)

Diphenyl ether

2,4-hexadienal phenyl ester

Phenol

Muconic acid semialdehyde

Role in Natural Systems and Chemical Ecology

Formation as a Product of Polyunsaturated Fatty Acid Auto-oxidation

2,4-Hexadienal (B92074) is recognized as a significant product arising from the auto-oxidation of polyunsaturated fatty acids (PUFAs) nih.govsmolecule.com. This process, often accelerated by heat, light, or the presence of transition metals, involves the free radical-mediated degradation of PUFAs inchem.org. During the auto-oxidation of fatty acids, particularly those with multiple double bonds, a cascade of reactions occurs, leading to the formation of various breakdown products, including unsaturated aldehydes inchem.orgresearchgate.net.

The presence of PUFAs in both plant and animal-derived lipids means that 2,4-hexadienal can be generated during the processing and storage of various food products. Cooking processes, especially those involving high temperatures, are known to significantly increase the levels of 2,4-hexadienal due to the enhanced oxidation of dietary lipids nih.govsmolecule.com. In plants, lipooxygenases are enzymes that can catalyze the initial steps of PUFA oxidation, leading to the formation of dienals such as 2,4-hexadienal inchem.org.

Identification as a Plant Metabolite in Various Species

2,4-Hexadienal has been identified as a naturally occurring compound in a diverse range of plant species and their derived products. It is commonly found in fruits, vegetables, herbs, and spices, contributing to their characteristic aromas and flavors nih.govfoodb.caebi.ac.ukebi.ac.uk.

Table 1: Identification of 2,4-Hexadienal in Plant-Derived Sources

| Plant Source/Product | Reported Presence of 2,4-Hexadienal | Citation(s) |

| Tomatoes | Identified | nih.govebi.ac.ukebi.ac.uk |

| Kiwi fruit | Identified | nih.govebi.ac.ukebi.ac.uk |

| Mangoes | Identified | nih.govebi.ac.ukebi.ac.uk |

| Potato chips | Identified | nih.govebi.ac.ukebi.ac.uk |

| Herbs and spices | Identified | nih.govebi.ac.ukebi.ac.uk |

| Perilla frutescens | Reported | nih.gov |

| Punica granatum (Pomegranate) | Reported | nih.gov |

| Buckwheat (Fagopyrum esculentum) | Identified | ebi.ac.uk |

| Cucumber (Cucumis sativus) | Identified | ebi.ac.uk |

| Blackberries (Rubus) | Detected (not quantified) | hmdb.ca |

| Herbal tea | Detected (not quantified) | hmdb.ca |

| Black tea | Detected (not quantified) | hmdb.ca |

| Evergreen blackberries (Rubus laciniatus) | Detected (not quantified) | hmdb.ca |

| Green tea | Detected (not quantified) | hmdb.ca |

| Grape stems (Vitis vinifera) | Identified | mdpi.com |

| Olive leaf extract | Identified | semanticscholar.org |

The presence of 2,4-hexadienal in these sources highlights its role as a plant metabolite, potentially involved in plant defense mechanisms or contributing to the sensory profile of these organisms ebi.ac.uk.

Interactions with Natural Biomacromolecules and Small Molecules

The reactive nature of 2,4-hexadienal allows it to interact with various biological molecules, influencing cellular processes and contributing to its ecological role.

Trapping by Phenolic Compounds in Biological Matrices

Phenolic compounds, widely distributed in plants, are known for their antioxidant properties and their ability to interact with reactive molecules. While direct "trapping" mechanisms are not always explicitly detailed for 2,4-hexadienal, the co-occurrence of phenolics and unsaturated aldehydes like 2,4-hexadienal in biological matrices suggests potential interactions. Phenolic compounds can act as scavengers of free radicals, thereby potentially limiting the formation or propagation of lipid oxidation products, including 2,4-hexadienal semanticscholar.orgresearchgate.net. Conversely, the presence of phenolic compounds in plant tissues may also influence the stability and reactivity of aldehydes like 2,4-hexadienal within these matrices researchgate.net.

Involvement in Biochemical Pathways Related to Lipid Metabolism

2,4-Hexadienal is implicated in biochemical pathways associated with lipid metabolism, particularly in the context of lipid peroxidation and cellular detoxification. As a product of lipid peroxidation, it can participate in cellular signaling or contribute to oxidative stress ontosight.ai.

Enzymes such as the Aldo-keto reductase family 1 member B1 (AKR1B1) are involved in the detoxification of dietary and lipid-derived unsaturated carbonyls, including trans-2,4-hexadienal uniprot.org. This enzymatic activity suggests a role for 2,4-hexadienal in pathways aimed at mitigating the cellular impact of reactive lipid oxidation products. Furthermore, the generation of volatile aldehydes like 2,4-hexadienal is linked to the metabolism of polyunsaturated fatty acids, such as linolenic acid, and pathways like glycerophospholipid metabolism, which are fundamental to lipid biochemistry researchgate.net.

List of Compounds Mentioned:

2,4-Hexadienal

(E,E)-2,4-Hexadienal

(E,Z)-2,4-Hexadienal

Polyunsaturated fatty acids (PUFAs)

Sorbic acid

3,5,7-nonatrien-2-one (B93977)

Polymethine dyes

Mitomycins

Antihypercholesteremics

α–Tocopherol

Linoleic acid (LA)

Linolenic acid

Hexanal

2-butenal

4-hydroxy-2-nonenal (4-HNE)

2,4-decadienal

2,4-heptadienal

(E)-2-heptenal

(E)-2-decenal

Octanal

(E)-2-butenal

(E,E)-2,4-heptadienal

(E,Z)-2,4-heptadienal

(E,E)-2,4-decadienal

(E,Z)-2,4-decadienal

(E,E)-2,4-octadienal

(E,E)-2,4-octadien-1-ol

(E,E)-2,4-hexadien-1-ol

(E,E)-2,4-hexadienoic acid

(E)-2-hexenol

(E)-3-hexenol

(Z)-4-heptenal

Heptanal

2-acetylfurane

α-Pinene

(Z)-2-heptenal

Benzaldehyde

3-ethenylpyridine

Hexanoic acid

6-methyl-5-hepten

Resveratrol

Gallic acid

Limonene

Camphene

α-farnesene

β-caryophyllene

α-humulene

2-acetyl-4-methylphenol

Methyl salicylate (B1505791)

Nonanal

2,4-dihydroxy-2,5-dimethyl-3(2H)-furan-3-one

Hydroxytyrosol

Oleuropein

Luteolin

Luteolin-40-O-β-d-glucopyranoside

Luteolin-7-O-β-d-glucopyranoside

Baicalein

2,4-dihydroxycinnamic acid

2-(3-Hydroxyphenyl)-6-methyl-4H-1-benzopyran-4-one

Methyl 3,4-dihydroxybenzoate

Glutathione S-transferases

Catalase

Superoxide dismutase

(E)-β-ocimene

1,1-dimethyl-3-methylene-2-vinylcyclohexane (B13360194)

Linalool

Geraniol

Nerol

Citronellol

α-terpineol

Hotrienol

2-alkanones

3-alkanones

n-alcohols

Benzyl alcohol

β-damascenone

β-ionone

Phosphatidylethanolamides

1-palmitoyl-2-(5-oxovaleroyl)-sn-glycero-3-phosphoethanolamin (POVPC)

Phospholipids (PE)

Furfurals

3,5-octadien-2-one (E,E)

2,4-octadienal (B1147779) (E,E)

Arginine

Proline

Alanine

Aspartate

Glutamate

Oleic acid

Phospholipids enriched in C22

Applications in Advanced Materials Science and Polymer Chemistry

Monomer for Specialty Polymer Synthesis

The reactive nature of 2,4-Hexadienal (B92074), particularly its conjugated double bonds, makes it a valuable monomer for the synthesis of specialty polymers. Its ability to undergo polymerization reactions opens avenues for creating novel polymeric materials with unique characteristics, contributing to advancements in material design and performance.

Development of Polyalkenyloxysilane Polymers

A significant application of 2,4-Hexadienal in polymer synthesis is its role as a monomer in reactions with silane (B1218182) comonomers for the manufacture of polyalkenyloxysilane polymers. These polymers are of interest for their potential in various advanced material applications, leveraging the combined properties of organic and silicon-based structures. The incorporation of 2,4-Hexadienal into these silane-based polymer chains allows for the introduction of specific functionalities and structural attributes derived from the hexadienal moiety.

Incorporation into Polymer Formulations for Property Enhancement

Beyond its use as a primary monomer, 2,4-Hexadienal can be incorporated into existing polymer formulations to enhance their properties. Its reactive double bonds can be utilized in polymerization and cross-linking processes, which can lead to materials with improved mechanical strength, flexibility, and durability. This approach allows for the modification and optimization of polymer performance for specific industrial and scientific applications.

Investigation as a Pyrolysis Product in Polymeric Material Analysis

Analytical pyrolysis, a technique used for the structural identification and quantification of thermal degradation products to understand the original material and its decomposition mechanisms, has identified 2,4-Hexadienal as a significant pyrolysis product of certain polymers. Specifically, studies involving the pyrolysis of Poly(vinyl alcohol) (PVA) at elevated temperatures, such as 700°C, have detected 2,4-Hexadienal among a series of aldehydes and aromatic hydrocarbons. This finding is crucial for polymer characterization, enabling researchers to deduce information about the polymer's structure and thermal decomposition pathways by analyzing its pyrolytic fingerprint.

Table 1: Identified Pyrolysis Products of Poly(vinyl alcohol) (PVA)

| Pyrolysis Temperature | Identified Products | Source Reference |

| 700°C | Acetaldehyde (B116499), Crotonaldehyde (B89634), 2,4-Hexadienal , Benzaldehyde, Aromatic hydrocarbons | researchgate.net, h-brs.de, researchgate.net |

Table 2: Key Physical Properties of 2,4-Hexadienal Relevant to Materials Science

| Property | Value | Source Reference |

| Appearance | Colourless to yellow liquid | echemi.com |

| Odor | Sweet, green, spicy, floral, or citrus; fresh, green, floral citrus | nih.gov, guidechem.com |

| Boiling Point | 174 °C at 15 mm Hg; 76 °C at 30 mm Hg | nih.gov |

| Density | 0.898 g/mL at 25 °C | nih.gov |

| Refractive Index | 1.5384 at 20 °C | nih.gov |

| Solubility | Insoluble in water; soluble in ethanol | nih.gov, fishersci.es |

| Flash Point | 54.4 °C | nih.gov |

| Purity (Typical) | ≥ 95% | chemimpex.com, sigmaaldrich.com |

Compound List:

Acetaldehyde

Crotonaldehyde

Benzaldehyde

Poly(vinyl alcohol) (PVA)

Sorbic acid

Polymethine dyes

Mitomycins

Antihypercholesterolemic agents

Polyalkenyloxysilane polymer

Silane comonomers

Hexanal

Strategic Intermediate in Organic Synthesis and Industrial Chemistry

Precursor for the Synthesis of Complex Organic Molecules

2,4-Hexadienal (B92074) is widely recognized for its utility as a precursor in the synthesis of complex organic molecules. Its conjugated diene system makes it an excellent substrate for Diels-Alder reactions, a powerful tool for forming cyclic compounds with high stereoselectivity chemimpex.comwordpress.comacs.orgacs.org. These reactions are fundamental in constructing the carbon skeletons of many natural products and pharmaceuticals. Furthermore, its reactive aldehyde group can be modified or extended through various organic reactions, enabling the stepwise assembly of intricate molecular structures. Researchers utilize 2,4-Hexadienal to build diverse molecular frameworks, contributing to advancements in synthetic organic chemistry and the development of new chemical entities chemimpex.comchemimpex.comchemimpex.com.

Intermediate in the Production of Fine Chemicals and Agrochemicals

The compound serves as a vital intermediate in the production of a range of fine chemicals and agrochemicals. In the fine chemical industry, its application extends to the synthesis of flavor and fragrance compounds, where its distinct aroma contributes to the sensory profiles of various products chemimpex.comchemimpex.comchemimpex.comnih.gov. Beyond fragrances, 2,4-Hexadienal is also employed in the synthesis of agrochemicals, including pesticides and herbicides, offering potential for developing more targeted and effective crop protection agents chemimpex.comnih.govca.govechemi.com. Its role as a building block allows for the creation of molecules with specific biological activities relevant to agriculture.

Role in the Manufacture of Specific Pharmaceutical Compounds

2,4-Hexadienal plays a role in the manufacture of certain pharmaceutical compounds. Its reactivity and structural features make it a valuable intermediate in the synthesis of complex drug molecules. Specifically, it has been identified as an intermediate in the production of mitomycins and antihypercholesterolemic agents nih.govsmolecule.comchemicalbook.comfishersci.cafishersci.es. The ability to incorporate the hexadienal structure into larger, biologically active molecules highlights its importance in medicinal chemistry and pharmaceutical development. Research into its potential in synthesizing bioactive compounds further emphasizes its significance in this field chemimpex.comsmolecule.com.

Raw Material for Industrial Chemicals (e.g., Sorbic Acid, Polymethine Dyes)

As a raw material, 2,4-Hexadienal is instrumental in the industrial production of several key chemicals. A prominent example is its use in the synthesis of sorbic acid, a widely employed food preservative nih.govchemicalbook.comfishersci.cafishersci.eschemcess.comgoogle.com. The oxidation of 2,4-Hexadienal, often with the aid of transition metal catalysts, is a known route to sorbic acid chemcess.comgoogle.com. Additionally, it serves as a precursor in the manufacture of polymethine dyes, which are utilized in various applications, including photography and as biological stains nih.govchemicalbook.comfishersci.cafishersci.eschemdict.com.

Application as a Corrosion Inhibitor in Industrial Operations

In industrial settings, 2,4-Hexadienal has found application as a corrosion inhibitor, particularly for steel in oil field operations nih.govsmolecule.comchemicalbook.comfishersci.cafishersci.esnih.gov. Its molecular structure allows it to adsorb onto metal surfaces, forming a protective layer that mitigates the corrosive effects of various environments. Research has identified 2,4-Hexadienal as a constituent in plant extracts exhibiting significant corrosion inhibition properties, with efficiencies reported up to 85.4% africaresearchconnects.com. This application underscores its utility in protecting industrial infrastructure and equipment.

Q & A

Q. How can researchers accurately quantify 2,4-Hexadienal in food matrices while minimizing interference from other aldehydes?

Methodological Answer: Use gas chromatography-mass spectrometry (GC-MS) with selective ion monitoring (SIM) to isolate 2,4-Hexadienal peaks. Derivatization agents like PFBHA (pentafluorobenzyl hydroxylamine) can enhance detection sensitivity by forming stable adducts. Validate the method using spiked recovery experiments in representative matrices (e.g., citrus oils or processed foods) to account for matrix effects .

Q. What experimental models are suitable for preliminary toxicity screening of 2,4-Hexadienal?

Methodological Answer: Employ in vitro assays such as the Ames test for mutagenicity and MTT assays for cytotoxicity in human epithelial cell lines (e.g., HaCaT). For acute toxicity, follow OECD Guideline 423 using rodent models, focusing on dose-response relationships and histopathological examination of gastrointestinal tissues, given its reported forestomach carcinogenicity in long-term studies .

Q. How can researchers ensure reproducibility in synthesizing high-purity 2,4-Hexadienal for controlled experiments?

Methodological Answer: Optimize catalytic oxidation of 1,3-pentadiene using palladium(II) acetate under inert atmospheres. Monitor reaction progress via FTIR for characteristic C=O stretches (∼1680 cm⁻¹). Purify via fractional distillation under reduced pressure, and verify purity using NMR (e.g., absence of E/Z isomerization signals) and HPLC with UV detection at 220 nm .

Advanced Research Questions

Q. How do structural isomerization dynamics of 2,4-Hexadienal impact its reactivity and biological interactions?

Methodological Answer: Investigate isomerization pathways using time-resolved NMR in acidic or photolytic conditions (e.g., FSO₃H as a catalyst). Compare kinetic parameters (rate constants, activation energy) of E,E-, E,Z-, and Z,Z-isomers. Correlate findings with computational studies (DFT calculations) to predict dominant reactive species in biological systems .

Q. What mechanisms underlie the species-specific carcinogenicity of 2,4-Hexadienal in rodent forestomachs, and how can this be extrapolated to human risk assessment?

Methodological Answer: Conduct comparative genomics to identify ALDH (aldehyde dehydrogenase) isoforms in rodents versus humans. Use organotypic 3D cultures of human esophageal epithelium to simulate chronic exposure. Pair with metabolomics to track adduct formation (e.g., glutathione conjugates) and oxidative stress markers (8-OHdG, lipid peroxides) .

Q. How can conflicting data on 2,4-Hexadienal’s environmental persistence be resolved?

Methodological Answer: Perform soil column experiments under controlled humidity and microbial activity to measure degradation half-lives. Use LC-MS/MS to distinguish parent compounds from transformation products. Validate field data against QSAR models (e.g., EPI Suite) to reconcile discrepancies between laboratory and environmental observations .

Q. What statistical approaches are optimal for analyzing dose-dependent carcinogenicity data from long-term rodent studies?

Methodological Answer: Apply benchmark dose (BMD) modeling with Weibull or log-logistic distributions to estimate threshold levels. Use ANOVA with post-hoc Tukey tests to compare tumor incidence across dose groups. Address censored data (e.g., early mortality) via Kaplan-Meier survival analysis .

Methodological Considerations

Q. How should researchers design experiments to evaluate 2,4-Hexadienal’s role in lipid peroxidation cascades?

Methodological Answer: Utilize liposome models with polyunsaturated fatty acids (e.g., linoleic acid) and track malondialdehyde (MDA) formation via TBARS assay. Incorporate antioxidants (e.g., α-tocopherol) as controls. For in vivo studies, measure F₂-isoprostanes in plasma as specific markers of oxidative stress .

Q. What strategies mitigate bias in epidemiological studies linking dietary 2,4-Hexadienal intake to health outcomes?

Methodological Answer: Employ food frequency questionnaires (FFQs) validated against biomarker data (urinary hexanal metabolites). Adjust for confounders (smoking, alcohol) via multivariable regression. Use Mendelian randomization to infer causality by leveraging genetic variants in ALDH pathways .

Data Management & Reproducibility

Q. How can researchers ensure FAIR (Findable, Accessible, Interoperable, Reusable) compliance for 2,4-Hexadienal datasets?

Methodological Answer: Deposit raw spectral data (NMR, MS) in repositories like Chemotion or RADAR4Chem with standardized metadata (e.g., solvent, temperature). Use electronic lab notebooks (ELNs) for real-time documentation. Adopt ISA-Tab formats for experimental workflows to enhance interoperability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.